Cas no 5321-49-3 (1-Phenethylpiperazine)

1-Phenethylpiperazine structure
1-Phenethylpiperazine structure
Product Name:1-Phenethylpiperazine
CAS No:5321-49-3
MF:C12H18N2
MW:190.284722805023
MDL:MFCD00040740
CID:85280
PubChem ID:79214
Update Time:2025-04-18

1-Phenethylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Phenylethyl)piperazine
    • 1-(Phenethyl)piperazine
    • C12H18N2
    • 1-Phenethylpiperazine
    • 1-phenylethylpiperazine
    • 2-phenylethylpiperazine
    • N-phenethylpiperazine
    • N-(beta-Phenylethyl)piperazine
    • A9638
    • Piperazine, 1-(2-phenylethyl)-
    • 1-Phenethyl-piperazine
    • BDBM626113
    • Piperazine,1-(1-phenylethyl)-
    • EINECS 226-186-5
    • 4-Phenylethyl-piperazine
    • SCHEMBL41969
    • Z185588510
    • AKOS000264374
    • l-phenethylpiperazine
    • 5321-49-3
    • MFCD00040740
    • F2169-0418
    • LKUAPSRIYZLAAO-UHFFFAOYSA-N
    • FT-0605563
    • 1-(2-PHENYLETHYL)-PIPERAZINE
    • J-510232
    • 4-phenethylpiperazine
    • 4-(2-phenylethyl)piperazine
    • n-(2-phenylethyl)piperazine
    • 1-phenethyl piperazine
    • FS-1238
    • EN300-24346
    • phenethylpiperazine
    • NS00032680
    • 1-(2-Phenylethyl)piperazine, 97%
    • DTXSID00201292
    • STK501828
    • MDL: MFCD00040740
    • Inchi: 1S/C12H18N2/c1-2-4-12(5-3-1)6-9-14-10-7-13-8-11-14/h1-5,13H,6-11H2
    • InChI Key: LKUAPSRIYZLAAO-UHFFFAOYSA-N
    • SMILES: N1(CCC2C=CC=CC=2)CCNCC1
    • BRN: 145893

Computed Properties

  • Exact Mass: 190.14700
  • Monoisotopic Mass: 190.147
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.3A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.6

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.991±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 156 ºC
  • Boiling Point: 156-158 ºC (10 Torr)
  • Flash Point: 124.6±12.7 ºC,
  • Refractive Index: n20/D 1.5430(lit.)
  • Solubility: Dissolution (36 g/l) (25 º C),
  • PSA: 15.27000
  • LogP: 1.40100
  • Sensitiveness: Air Sensitive
  • Solubility: Not determined

1-Phenethylpiperazine Security Information

  • Signal Word:Danger
  • Hazard Statement: H301-H314
  • Warning Statement: P280-P305 + P351 + P338-P310
  • Hazardous Material transportation number:UN 2922 8/PG 3
  • WGK Germany:2
  • Hazard Category Code: R22;R34
  • Safety Instruction: S26-S36/37/39-S45
  • FLUKA BRAND F CODES:10-34
  • Hazardous Material Identification: C Xn
  • Risk Phrases:R34
  • Safety Term:S26;S36/37/39;S45
  • HazardClass:8

1-Phenethylpiperazine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Phenethylpiperazine Pricemore >>

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